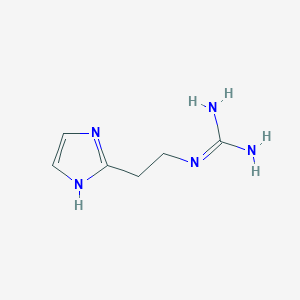

1-(2-(1H-Imidazol-2-yl)ethyl)guanidine

Description

Significance of Guanidine (B92328) and Imidazole (B134444) Scaffolds in Bioactive Molecules

The guanidine and imidazole groups are fundamental building blocks in the realm of bioactive compounds, each contributing unique physicochemical properties that are frequently exploited in drug design and molecular recognition.

The guanidinium (B1211019) group , the protonated form of guanidine, is characterized by its high basicity (pKa ≈ 13.6) and the ability to delocalize its positive charge across three nitrogen atoms through resonance. researchgate.net This feature allows it to act as a potent hydrogen bond donor and to engage in strong electrostatic interactions with negatively charged groups such as carboxylates and phosphates, which are abundant in biological systems. acs.org Consequently, the guanidine moiety is a key pharmacophore in numerous natural products and synthetic drugs. A prominent example is the amino acid arginine, where the guanidinium side chain plays a crucial role in protein structure and function, including enzyme catalysis and protein-protein interactions. acs.org This has inspired the incorporation of guanidine groups into a wide array of therapeutic agents, targeting everything from viral entry to neurological disorders. mdpi.com

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is present in the essential amino acid histidine, the neurotransmitter histamine (B1213489), and in the purine (B94841) bases of nucleic acids. researchgate.netacs.org The imidazole moiety is amphoteric, meaning it can act as both a weak acid and a weak base, and its nitrogens can participate in hydrogen bonding as both donors and acceptors. researchgate.net This versatility, coupled with its ability to coordinate with metal ions, makes the imidazole scaffold a privileged structure in medicinal chemistry. acs.org Imidazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

The combination of these two powerful scaffolds into a single molecule, as seen in guanidine-imidazole derivatives, creates compounds with the potential for multifaceted interactions with biological targets, making them intriguing subjects for chemical biology research.

Overview of the Chemical Biology Landscape for Related Compounds

The chemical biology landscape for compounds related to 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine is rich and varied, with research spanning fundamental biological processes to therapeutic applications. The strategic combination of guanidinium and imidazole groups has been explored to create molecules with tailored properties for specific biological functions.

For instance, polymers incorporating both guanidinium and imidazole functional groups have been developed as advanced gene delivery vectors. In these systems, the guanidinium group's cell-penetrating ability is combined with the imidazole group's capacity to facilitate endosomal escape, a critical step for the delivery of genetic material into the cell cytoplasm. acs.org This synergistic effect highlights the potential benefits of merging these two functionalities.

In the context of receptor modulation, compounds featuring both imidazole and guanidinium-like structures have been investigated for their activity at various receptor systems. Studies have identified imidazoline (B1206853)/guanidinium receptive sites (IGRS) that are distinct from well-characterized adrenergic receptors, suggesting the existence of novel signaling pathways that can be targeted by such compounds. nih.govchemicalbook.com The exploration of these sites has opened new avenues for understanding cellular communication and for the development of novel therapeutics.

Furthermore, the synthesis of various guanidine-imidazole derivatives has been pursued to create libraries of compounds for screening against a range of biological targets. These efforts have led to the identification of molecules with potential applications as enzyme inhibitors, antimicrobial agents, and modulators of ion channels. nih.gov

While direct research on 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine is limited in publicly available literature, a closely related isomer, 2-[2-(1H-imidazol-5-yl)ethyl]guanidine (also known as Nα-Guanylhistamine), is documented. This compound, which differs only in the attachment point of the ethylguanidine moiety to the imidazole ring, provides a valuable reference point.

Table 1: Physicochemical Properties of 2-[2-(1H-imidazol-5-yl)ethyl]guanidine Data sourced from PubChem and is computationally generated.

| Property | Value |

| Molecular Formula | C6H11N5 |

| Molecular Weight | 153.19 g/mol |

| IUPAC Name | 2-[2-(1H-imidazol-5-yl)ethyl]guanidine |

| SMILES | C1=C(NC=N1)CCN=C(N)N |

| InChIKey | SDMTWUOOTPJPAH-UHFFFAOYSA-N |

This interactive table summarizes key computed data for an isomer of the subject compound.

Research Rationale for Investigating 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine and Analogues

The rationale for investigating 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine and its analogues is rooted in the established biological significance of its constituent scaffolds and the potential for novel activities arising from their combination. The structural arrangement of a flexible ethyl linker connecting the guanidine and imidazole groups allows for diverse spatial orientations, which could facilitate binding to a wide range of biological targets.

Key research drivers include:

Enzyme Inhibition: The guanidinium group is a well-known mimic of the arginine side chain, enabling it to interact with the active sites of enzymes that process arginine-containing substrates, such as nitric oxide synthases and certain proteases. The imidazole moiety could provide additional binding interactions or modulate the electronic properties of the guanidine group, potentially leading to highly potent and selective inhibitors.

Receptor Agonism/Antagonism: Histamine, an imidazole-containing biogenic amine, acts on histamine receptors. The addition of a guanidine group could alter the receptor binding profile, potentially leading to novel agonists or antagonists with unique selectivity for different histamine receptor subtypes or even for the aforementioned imidazoline/guanidinium receptive sites. nih.gov

Ion Channel Modulation: The positive charge of the guanidinium group makes it a candidate for interacting with ion channels. Guanidine itself is a known blocker of voltage-gated sodium channels. The imidazole group could serve to anchor the molecule to other regions of the channel protein, potentially conferring selectivity and novel modulatory effects.

Antimicrobial Activity: Both guanidine and imidazole derivatives have demonstrated antimicrobial properties. Combining these two pharmacophores could lead to synergistic effects, resulting in compounds with enhanced potency or a broader spectrum of activity against bacteria and fungi.

Development of Molecular Probes: The unique chemical properties of the guanidine-imidazole scaffold make it a candidate for the development of molecular probes to study biological systems. For example, appropriately functionalized analogues could be used in affinity chromatography to isolate and identify novel binding proteins. nih.gov

The synthesis and biological evaluation of a series of analogues, where the linker length, substitution on the imidazole ring, and modifications of the guanidine group are systematically varied, would provide a comprehensive structure-activity relationship (SAR) study. This would be invaluable for elucidating the key structural features required for specific biological activities and for the rational design of more advanced compounds.

Table 2: Examples of Related Guanidine-Imidazole Analogues in Research

| Compound Name | Key Structural Features | Research Context/Potential Application | Reference |

| 2-Guanidinobenzimidazole | Fused imidazole and benzene (B151609) rings with a guanidine group. | Reagent in synthesis of potential analgesics; selective blocker of voltage-gated proton channels. | nih.gov |

| 4-[1-(1-Naphthyl)ethyl]-1H-imidazole | An imidazole with a bulky hydrophobic group, an analogue of the α2-adrenoceptor agonist medetomidine. | Study of adrenergic receptor binding and selectivity. | achemblock.com |

| 1-(1-methyl-1H-imidazol-2-yl)guanidine | A methylated imidazole directly linked to a guanidine group. | Available as a chemical reagent for further synthesis and biological screening. |

This interactive table provides examples of related compounds and their research significance.

Structure

3D Structure

Properties

Molecular Formula |

C6H11N5 |

|---|---|

Molecular Weight |

153.19 g/mol |

IUPAC Name |

2-[2-(1H-imidazol-2-yl)ethyl]guanidine |

InChI |

InChI=1S/C6H11N5/c7-6(8)11-2-1-5-9-3-4-10-5/h3-4H,1-2H2,(H,9,10)(H4,7,8,11) |

InChI Key |

JPCJPQTZSSJMHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)CCN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 1h Imidazol 2 Yl Ethyl Guanidine and Analogues

Strategies for the Construction of Guanidine (B92328) and Imidazole (B134444) Ring Systems

The assembly of the core structures, the guanidine group and the imidazole ring, can be achieved through numerous established and novel synthetic routes.

Multi-component reactions (MCRs) offer a powerful and efficient approach for the one-pot synthesis of complex molecules, such as substituted guanidines, from three or more starting materials. tubitak.gov.trresearchgate.net This strategy is highly valued in drug discovery and organic synthesis for its operational simplicity and for generating molecular diversity. researchgate.netnih.gov

Several MCRs have been developed for guanidine synthesis. For instance, a copper-catalyzed three-component reaction involving cyanamides, arylboronic acids, and amines provides an operationally simple and rapid route to trisubstituted N-aryl guanidines. organic-chemistry.orgorganic-chemistry.org Another example is the palladium-catalyzed cascade reaction of azides with isonitriles and amines, which yields N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines with high efficiency. organic-chemistry.org A one-pot protocol has also been reported for the synthesis of N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines, proceeding through an N-phthaloylguanidine intermediate. rsc.org Guanidine and its salts can themselves act as reagents in MCRs to produce various heterocyclic compounds. tubitak.gov.trresearchgate.net

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed 3-Component Reaction | Cyanamide, Arylboronic Acid, Amine | CuCl₂·2H₂O, bipyridine, K₂CO₃, O₂ | Trisubstituted N-aryl guanidines | organic-chemistry.orgorganic-chemistry.org |

| Palladium-Catalyzed Cascade Reaction | Azide, Isonitrile, Amine | Pd-catalyst | N-functionalized guanidines | organic-chemistry.org |

| One-Pot Sequential Protocol | N-chlorophthalimide, Isocyanide, Amine | Sequential one-pot, mild conditions | N,N′-disubstituted guanidines | rsc.org |

| Carbonylative Coupling/Amination | Cyanamide, Aryl Iodide/Bromide, Amine | Pd(0)-catalyst | N-acylguanidines | organic-chemistry.org |

Rearrangement reactions provide an elegant pathway to complex molecular architectures that might be challenging to access through other means. In the context of guanidine synthesis, specific rearrangements can be used to construct cyclic guanidine frameworks. A notable example is the divergent transformation of 2-chloroquinazolin-4(3H)-ones. nih.gov

This reaction, upon treatment with various diamines, undergoes a regiospecific rearrangement. Depending on the substitution pattern of the diamine, the reaction can be directed to selectively generate two distinct classes of guanidine structures:

Twisted-Cyclic Guanidines: Formed when 2-chloroquinazolinones are reacted with secondary diamines.

Ring-Fused N-Acylguanidines: Produced via a domino rearrangement/intramolecular cyclization sequence when primary amine-containing diamines are used. nih.gov

This transformation is scalable, structurally tolerant, and has been used to generate dozens of novel guanidine compounds in high yields, demonstrating the utility of rearrangement reactions in building complex guanidine-containing scaffolds. nih.gov

A prevalent and classical method for synthesizing guanidines involves the reaction of an amine precursor with a suitable electrophilic guanylating reagent, which often takes the form of a salt. rsc.orgresearchgate.net This approach, known as guanidinylation, is versatile and widely employed. organic-chemistry.org Common guanylating reagents include:

Cyanamides: Can react with amines, often catalyzed by Lewis acids or metal catalysts like scandium(III) triflate, to form guanidines. organic-chemistry.orggoogle.com

S-methylisothiouronium salts: These are classic reagents that react with primary and secondary amines to yield the corresponding guanidinium (B1211019) salts. nih.gov

O-methylisourea salts: Typically used as the hydrogen sulfate (B86663) salt, this reagent is effective for the guanidinylation of amines. nih.gov

Pyrazole-1-carboxamidines: These reagents, such as 1H-pyrazole-1-carboxamidine hydrochloride, are also effective for converting amines into guanidines. nih.gov

Synthetic Routes to 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine and Closely Related Structures

The synthesis of the target molecule, 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine, requires a strategy that combines the formation of the imidazole ring with the construction of the ethylguanidine side chain.

The most critical intermediate for the synthesis of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine is 2-(1H-imidazol-2-yl)ethanamine . The synthesis of this specific intermediate can be approached through several routes, often starting from a pre-formed imidazole ring with a suitable functional group at the 2-position.

A common precursor for 2-substituted imidazoles is imidazole-2-carboxaldehyde . The synthesis of this aldehyde has been reported through various methods, including the oxidation of the corresponding carbinol or via formylation of protected 2-imidazolelithium reagents. orgsyn.org A high-yield process starting from imidazole and benzoyl chloride has also been developed. orgsyn.org

Once imidazole-2-carboxaldehyde is obtained, the two-carbon ethylamine (B1201723) side chain can be constructed. A potential pathway involves a Henry reaction (nitroaldol reaction) with nitromethane (B149229) to form a nitrovinyl intermediate, which can then be reduced to the desired 2-(1H-imidazol-2-yl)ethanamine. Another approach is the Knoevenagel condensation followed by reduction.

Alternatively, the synthesis can begin with 2-chloromethyl imidazole , which can be prepared from N-hydroxyphthalimide and 2-chloromethyl imidazole hydrochloride. prepchem.com The chloromethyl group can be converted to a nitrile via nucleophilic substitution with a cyanide salt. Subsequent reduction of the nitrile group would yield the target intermediate, 2-(1H-imidazol-2-yl)ethanamine. The final step would then be the guanidinylation of this primary amine using one of the methods described in section 2.1.3.

The efficiency of the final guanidinylation step is highly dependent on the reaction conditions. The optimization of these parameters is crucial for achieving high yields and purity. scholaris.ca Key factors that require careful consideration include the choice of guanylating reagent, solvent, temperature, and pH.

For instance, the guanidinylation of lysine (B10760008) residues in peptides using O-methylisourea has been studied extensively. researchgate.net Research shows that the reaction is highly pH-dependent, with optimal results often achieved at a pH above 10 to ensure the amine nucleophile is deprotonated. researchgate.net Temperature and reagent concentration are also critical; optimizing these can reduce reaction times from hours to minutes. researchgate.net

The choice of solvent system is also vital. While many organic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (CH₂Cl₂) are used, aqueous or biphasic systems have also been developed. organic-chemistry.orgscholaris.camdpi.com A mild biphasic protocol has been shown to be effective for the alkylation of guanidine compounds, offering an alternative to methods like the Mitsunobu protocol and simplifying product purification. scholaris.ca The selection of the base (e.g., triethylamine, potassium carbonate) and potential catalysts (e.g., mercury(II) salts, copper salts) must be tailored to the specific substrates and guanylating agent being used. organic-chemistry.orgrsc.orgscholaris.ca

| Parameter | Considerations for Optimization | Examples/Effects | Reference |

|---|---|---|---|

| pH/Base | The nucleophilicity of the amine precursor is pH-dependent. A suitable base is needed to neutralize acid byproducts. | Optimal pH > 10 for guanidinylation with O-methylisourea. Bases used include Et₃N, K₂CO₃, NaHCO₃. | scholaris.caresearchgate.net |

| Temperature | Affects reaction rate and can influence side reactions. | Optimization of temperature can reduce reaction times significantly. Reactions are run from room temperature to reflux. | researchgate.netmdpi.com |

| Solvent | Solubility of reactants and compatibility with reaction chemistry are key. | Anhydrous DMF, CH₂Cl₃, water, or biphasic systems are used. Aqueous conditions can be practical for polar substrates. | organic-chemistry.orgscholaris.ca |

| Reagent/Catalyst | Choice of guanylating agent and catalyst dictates the reaction mechanism and efficiency. | Reagents like N,N′-di-Boc-S-methylisothiourea are common. Catalysts can include Hg(II) salts or Cu(II) salts. | organic-chemistry.orgscholaris.ca |

| Reaction Time | Monitored to ensure completion and minimize degradation or side products. | Can range from minutes to several days depending on the reactivity of substrates and conditions. | researchgate.netmdpi.com |

Preparation of Structurally Diverse Guanidine-Imidazole Analogues

The synthesis of analogues of 1-(2-(1H-imidazol-2-yl)ethyl)guanidine is a key area of research, aimed at modulating the compound's physicochemical properties and biological activity. Medicinal chemists employ various strategies to create structural diversity, focusing on modifying the guanidine group, the imidazole ring, and the ethyl linker that connects them. nih.govnih.gov

Exploration of Bioisosteric Replacements for Guanidine Moiety

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to alter properties such as size, shape, electronic distribution, and pKa, while aiming to retain or improve biological activity. nih.gov The guanidine group in the parent compound is strongly basic, with a pKa typically around 13-14, meaning it is protonated at physiological pH. nih.govsci-hub.se This high basicity can sometimes hinder membrane permeability. nih.gov Consequently, replacing the guanidine moiety with suitable bioisosteres is a common approach to optimize the molecule's properties. nih.govnih.gov

The goal of such replacements is often to reduce the basicity, which can improve bioavailability. nih.govsci-hub.se For instance, the oxyguanidine moiety has been successfully used as a guanidine replacement. It significantly lowers the pKa to approximately 7 and can enhance membrane permeability. sci-hub.se Another strategy involves replacing an adjacent methylene (B1212753) (CH2) group with a carbonyl (C=O) or an oxygen atom to decrease basicity. nih.gov Other motifs, such as diaminosquarates, have also been investigated as potential bioisosteres for the guanidine group. researchgate.net

The thoughtful application of bioisosteres allows for the fine-tuning of a compound's characteristics to address potential liabilities in drug development. nih.gov

Table 1: Examples of Bioisosteric Replacements for Guanidine

| Original Moiety | Bioisosteric Replacement | Key Property Change | Reference |

|---|---|---|---|

| Guanidine | Oxyguanidine | Reduced basicity (pKa ~7 vs. 13-14), enhanced membrane permeability. | sci-hub.se |

| Guanidine | Diaminosquarate | Acts as a novel inhibitor in specific biological targets. | researchgate.net |

Derivatization Strategies for Imidazole and Ethyl Linker

Modifications to the imidazole ring and the ethyl linker provide additional avenues for creating structural diversity. The imidazole ring itself is an amphoteric heterocycle, possessing both acidic and basic properties, and is susceptible to various chemical modifications. pharmaguideline.comjchemrev.com

Imidazole Derivatization: The imidazole core can be functionalized through several synthetic reactions. pharmaguideline.commdpi.com

N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring can be targeted. The sp2 nitrogen (N-3) can be protonated to form stable salts, while the N-1 proton can be removed by a strong base, allowing for reactions like N-alkylation or N-acylation. pharmaguideline.comuobasrah.edu.iq

Electrophilic and Nucleophilic Substitution: The imidazole ring can undergo electrophilic substitution reactions such as halogenation and nitration. pharmaguideline.com While generally resistant to nucleophilic attack, the C2 position can become susceptible if strong electron-withdrawing groups are present on the ring. pharmaguideline.comuobasrah.edu.iq

Ring Synthesis Variations: A common method for creating substituted imidazoles is the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldimine, allowing for the introduction of various substituents onto the imidazole core from the outset. mdpi.com Other methods like the Debus, Radiszewski, and Marckwald syntheses also offer routes to substituted imidazoles. pharmaguideline.com

Ethyl Linker and Amine Derivatization: The synthesis of analogues often involves building the molecule from functionalized precursors. For example, a common synthetic route involves the reaction of a primary amine with a guanylating agent. nih.gov In the context of 1-(2-(1H-imidazol-2-yl)ethyl)guanidine, the precursor is histamine (B1213489) or a similar 2-(2-aminoethyl)imidazole derivative. Modifying this precursor allows for derivatization of the ethyl linker.

A practical example of linker modification involves reacting a core amine structure (like 2-aminobenzimidazole) with a bifunctional reagent such as 2-chloroacetyl chloride. elsevierpure.com This introduces a reactive handle that can then be coupled with a variety of other molecules, for instance, different substituted piperazines, to create a library of analogues with diverse linkers. elsevierpure.com Similarly, starting with different aminoethylimidazole precursors or using different coupling chemistries can vary the length, rigidity, and substitution pattern of the linker.

Purification Techniques for Isolation of Synthetic Products

The isolation and purification of the final guanidine-containing compounds are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. A variety of purification techniques are employed, chosen based on the properties of the target compound and the impurities present.

Chromatography: This is one of the most common and versatile purification methods.

Thin-Layer Preparative Chromatography: This technique has been used for the isolation of complex guanidine derivatives from reaction mixtures. mdpi.com

Flash Chromatography: This is a rapid form of column chromatography used to separate compounds, as demonstrated in the purification of thiourea (B124793) intermediates during the synthesis of guanidine analogues. nih.gov

Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor. researchgate.net This method has been successfully used to purify guanidine derivatives from aqueous ethanol. nih.gov In some cases, pH adjustment can be used to induce crystallization of the desired product, such as in the purification of guanidine nitrate. google.com

Adsorption: Specific adsorbents can be used to remove guanidine compounds from solutions. Methods include adsorption onto carbonaceous materials or clay adsorbents. google.com This is particularly useful for removing guanidine compounds from aqueous media. google.com

Filtration and Washing: Simple filtration is often the first step in isolating a solid product from a reaction mixture. The collected solid is then typically washed with appropriate solvents (e.g., water, ethanol) to remove soluble impurities. nih.gov

Nanofiltration: For removing guanidine compounds from aqueous solutions, nanofiltration can be employed. This technique uses a membrane with a specific molecular weight cut-off that retains the guanidine compound while allowing water and smaller impurities to pass through. google.com

Chaotropic Salt-Based Purification: Guanidine salts are well-known chaotropic agents. This property is exploited in methods like guanidine-silica purification, where a high concentration of a guanidine salt is used to denature proteins and facilitate the binding of nucleic acids to a silica (B1680970) matrix. nih.gov While primarily used for biomolecules, the underlying principles may be adapted for small molecule purification. nih.govnih.gov

Table 2: Summary of Purification Techniques for Guanidine-Containing Compounds

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Preparative TLC | Separation based on differential partitioning between a stationary and mobile phase. | Isolation of a complex N-substituted guanidine derivative. | mdpi.com |

| Recrystallization | Purification of a solid based on differences in solubility between the compound and impurities. | Purifying guanidine derivatives from aqueous ethanol. | nih.govresearchgate.net |

| Adsorption | Removal of compounds from a solution by binding to a solid adsorbent. | Removal of guanidine compounds from aqueous media using carbon or clay. | google.com |

In Vitro and in Vivo Pharmacological Activities of Guanidine Imidazole Derivatives

Investigation of Receptor Modulatory Actions

The ability of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine and its related structures to modulate the activity of several key receptor families has been investigated. These studies provide insights into the structure-activity relationships that govern the affinity and efficacy of these compounds at histamine (B1213489), imidazoline (B1206853), and other neuropeptide and sigma receptors.

Histamine Receptor Subtype Ligand Activities (H1, H2, H3, H4)

The interaction of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine with histamine receptors has been a primary focus of research, given its structural similarity to histamine.

Detailed pharmacological data regarding the specific activity of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine at the histamine H1 receptor are not extensively available in the reviewed literature. While the MeSH terms in one study suggest a link to H1 antagonists, the core research focused on H2 receptor activity. nih.gov

1-(2-(1H-Imidazol-2-yl)ethyl)guanidine, or Nα-Guanylhistamine, was one of the first compounds developed in an effort to create a histamine H2-receptor antagonist, using histamine itself as the starting point. acs.org Research has demonstrated that it acts as a partial agonist at histamine H2 receptors. acs.org This dual activity is explained by theoretical models which propose that the guanidinium (B1211019) group allows the molecule to bind to the H2 receptor in two different ways. nih.gov In one orientation, it facilitates a proton-relay process, leading to receptor activation (agonism), while in the other orientation, the energy barrier for this proton transfer is too high, resulting in antagonistic action. nih.gov

As an antagonist, Nα-Guanylhistamine has been shown to inhibit histamine-stimulated gastric acid secretion in rats. acs.org In vitro studies on the isolated guinea-pig right atrium, a model for H2 receptor-mediated tachycardia, determined a pA2 value of 3.9 for its antagonist activity. acs.org

| Compound | Receptor | Action | Assay/Model | Value |

| 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine | Histamine H2 | Partial Agonist / Antagonist | Guinea-pig right atrium | pA2 = 3.9 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

There is a lack of specific data in the reviewed scientific literature concerning the direct binding affinity or functional activity of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine at histamine H3 and H4 receptors. While research on other imidazolylalkylguanidines has shown activity at H3 and H4 receptors, specific data for the title compound is not provided. uni-regensburg.de

Imidazoline Receptor Subtype Ligand Activities (I2-IRs)

No specific data on the binding affinity or functional activity of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine at I2-imidazoline receptors were found in the reviewed literature.

Neuropeptide FF1 Receptor Antagonism

There is no information available in the reviewed scientific literature regarding the interaction of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine with Neuropeptide FF1 (NPFF1) receptors.

Sigma Receptor Binding Profiles

Specific binding data for 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine at sigma receptors (σ1 and σ2) are not available in the reviewed scientific literature.

Neuropeptide Y Receptor Agonism/Antagonism

No specific data on the agonist or antagonist activity of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine at Neuropeptide Y (NPY) receptors were found in the reviewed literature.

Evaluation of Enzyme Inhibitory Properties

Information regarding the enzyme inhibitory properties of 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine is not available in the reviewed scientific literature.

Nitric Oxide Production Modulation

Guanidine-imidazole derivatives have been investigated as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, but its overproduction is linked to inflammatory diseases and septic shock. The structural similarity of these derivatives to L-arginine, the natural substrate for NOS, makes them prime candidates for enzyme inhibition.

Research has focused on synthesizing and evaluating guanidine-substituted imidazoles for their ability to inhibit the three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov Selective inhibition of iNOS is a significant goal for treating inflammatory conditions without affecting the vital functions of eNOS and nNOS. ugr.es

Studies have identified several imidamide-based derivatives with promising and selective inhibitory activity against iNOS. ugr.es For instance, N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide (Compound 9a in a referenced study) was identified as a potent and selective iNOS inhibitor with an IC50 value of 4.6 µM. ugr.es Further pharmacological assays confirmed its inhibitory action on iNOS without producing undesirable cardiovascular effects. ugr.es Other derivatives also showed significant iNOS inhibition, with IC50 values ranging into the micromolar concentrations. ugr.es The selectivity is thought to arise from specific interactions, such as hydrogen bonding, with key residues like Glu377 in the iNOS active site. ugr.es

Table 1: In Vitro Inhibitory Activity of Imidamide Derivatives against NOS Isoforms

| Compound | iNOS IC50 (µM) | nNOS IC50 (µM) | Source |

|---|---|---|---|

| N-(3-hydroxy-3-(pyridin-3-yl)propyl)acetimidamide (9a) | 4.6 | >1000 | ugr.es |

| Compound 9b | 76.0 | >1000 | ugr.es |

| Guanidine (B92328) dimer (9g) | 46.9 | Not Reported | ugr.es |

| Compound 4g | 22.5 | >1000 | ugr.es |

| Compound 4i | 20.0 | >1000 | ugr.es |

| Compound 5f | 59.7 | 223.3 | ugr.es |

| Compound 5g | 45.2 | 193.7 | ugr.es |

Insulin-Degrading Enzyme Inhibition

Insulin-degrading enzyme (IDE) is a zinc metalloprotease that plays a crucial role in the clearance of insulin (B600854) and other small amyloidogenic peptides, including amyloid-β (Aβ). Its connection to both type 2 diabetes and Alzheimer's disease has made it an important therapeutic target. While direct studies on "1-(2-(1H-Imidazol-2-yl)ethyl)guanidine" are limited, research into structurally related imidazole (B134444) derivatives has provided insight into IDE inhibition.

A study focused on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids identified compounds that act as dual binders to human IDE. nih.govresearchgate.net Through high-throughput screening and subsequent optimization, researchers developed analogues with improved activity, solubility, and stability. The research highlighted that the carboxylic acid, imidazole, and tertiary amine functionalities were critical for inhibitory activity. nih.gov Docking and co-crystallization studies revealed that these compounds could bind to either an exosite (a secondary binding site away from the active center) or the catalytic site of the enzyme, providing a structural basis for their inhibitory action. nih.govresearchgate.net Two promising compounds, BDM43079 and its precursor BDM43124, were identified as useful chemical probes for further exploring the role of IDE. nih.gov

Vascular Adhesion Protein-1 (VAP-1) Inhibition

Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme that contributes to inflammation by facilitating the adhesion of leukocytes to endothelial cells. It also produces hydrogen peroxide, which can cause oxidative stress. Inhibition of VAP-1 is a promising strategy for treating inflammatory conditions like diabetic macular edema.

Novel 1H-imidazol-2-amine derivatives have been synthesized and evaluated as potent VAP-1 inhibitors. In one study, researchers aimed to improve the human VAP-1 inhibitory activity of a lead compound. By exploring guanidine bioisosteres, they identified 1H-benzimidazol-2-amine as a potent scaffold. This led to the synthesis of compound 37b, which demonstrated high potency with an IC50 of 0.019 µM for human VAP-1 and 0.0051 µM for rat VAP-1. This compound also showed significant efficacy in an in vivo model of diabetic retinopathy. Another related guanidine-thiazole compound (35c) was found to be a potent inhibitor, particularly for rat VAP-1 (IC50 = 13 nM).

Table 2: VAP-1 Inhibitory Activities of 1H-Imidazol-2-amine and Related Derivatives

| Compound | Human VAP-1 IC50 (µM) | Rat VAP-1 IC50 (µM) | Source |

|---|---|---|---|

| Compound 37b | 0.019 | 0.0051 | |

| Phenylguanidine (1) | >10 | 1.1 | |

| 1H-Benzimidazol-2-amine (5) | 0.17 | 0.046 | |

| Compound 35c | 0.230 | 0.013 |

Phosphodiesterase Type III (PDE III) Inhibition

Phosphodiesterase type III (PDE III) is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). Its inhibition leads to increased intracellular cAMP levels, resulting in effects such as vasodilation and positive inotropy in the heart. While some complex molecules containing both imidazole and guanidine substructures have been reported as having PDE III inhibitory activity, a review of the scientific literature did not yield specific data on the direct inhibition of PDE III by the core compound "1-(2-(1H-Imidazol-2-yl)ethyl)guanidine" or its simple derivatives within the specified scope.

Signal Peptidase IB (SpsB) Target Identification

Signal Peptidase IB (SpsB) is an essential enzyme in bacteria, such as Staphylococcus aureus, responsible for cleaving signal peptides from secreted proteins. It is a validated target for antibiotics. Interestingly, instead of inhibition, certain alkyl guanidinium compounds have been identified as activators of SpsB.

In a study screening a library of alkyl guanidinium compounds, a molecule designated L15 was found to have bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). Further investigation revealed that L15 does not inhibit but rather activates SpsB. This activation is believed to cause an uncontrolled release of autolysins, leading to subsequent cell lysis and death. This represents an unconventional antibiotic mechanism. The study confirmed that the guanidinium group was essential for this activity, as structurally similar derivatives lacking this motif were inactive. The proposed mechanism involves L15 binding to an allosteric pocket on SpsB, which enhances the enzyme's catalytic efficiency.

Beta-Secretase 1 (BACE1) Enzyme Inhibition

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which form the characteristic plaques found in Alzheimer's disease. Inhibition of BACE1 is a primary therapeutic strategy for the treatment of this neurodegenerative disorder.

Several studies have focused on developing guanidine derivatives as BACE1 inhibitors. A fragment-growing strategy was used to develop molecules with inhibitory activity, leading to the identification of benzimidazole (B57391) derivatives with sub-micromolar IC50 values. These compounds were designed to fit into the hydrophobic pockets of the enzyme's active site. In one study, compounds 16b and 16g from a benzimidazole series showed superior activity.

In another research effort, biaryl guanidine-based ligands were synthesized and evaluated. Compound (9) in this series, 1,3-bis(5,6-difluoropyridin-3-yl)guanidine, was found to be a highly potent BACE1 inhibitor with an IC50 value of 97 ± 0.91 nM. In contrast, other derivatives in the same series showed significantly lower potency.

Table 3: BACE1 Inhibitory Activity of Various Guanidine Derivatives

| Compound Series/Name | BACE1 IC50 | Source |

|---|---|---|

| Isocytosine derivative (4b) | 6.93 µM | |

| Isocytosine derivative (4c) | 17.95 µM | |

| Isocytosine derivative (4d) | 8.82 µM | |

| Isocytosine derivative (4'c) | 4.54 µM | |

| Isocytosine derivative (4'g) | 4.49 µM | |

| Biaryl guanidine (Compound 9) | 97 nM | |

| Biaryl guanidine (Compound 10) | 321 µM |

Acyl-Coenzyme A:Cholesterol O-Acyltransferase (ACAT) Inhibition

Acyl-Coenzyme A:Cholesterol O-Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. It plays a role in the development of atherosclerosis by contributing to foam cell formation in arterial walls. Consequently, ACAT inhibitors are considered potential agents for treating hypercholesterolemia and atherosclerosis.

Research in this area has led to the development of imidazolylbenzopyrane derivatives as a novel class of ACAT inhibitors. A series of these compounds demonstrated significant in vitro ACAT inhibitory activity, with IC50 values in the range of 0.05 to 0.5 µM. These inhibitors were found to act in a non-competitive manner and showed a degree of specificity for the aortic subtype of the enzyme. While these are not direct guanidine-imidazole compounds, the presence of the imidazole ring is a key feature for their activity, suggesting that the guanidine-imidazole scaffold could be a promising area for the development of new ACAT inhibitors.

Carbonic Anhydrase Isozyme Inhibition

The inhibition of carbonic anhydrases (CAs), a family of zinc-metalloenzymes crucial for processes like pH regulation and ion transport, is a significant area of therapeutic research. nih.gov These enzymes are targets for treating a variety of conditions, including glaucoma, epilepsy, and cancer. rsc.org

While specific inhibitory data for 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine is not detailed in the reviewed literature, studies on structurally related compounds highlight the potential of the guanidine and imidazole moieties for CA inhibition. For instance, a series of benzothiazole-6-sulfonamides incorporating a cyclic guanidine group was synthesized and evaluated for inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov Within this series, primary sulfonamide-containing guanidines showed inhibitory properties against hCA I, II, and VII, with inhibition constants (Kᵢ) ranging from the low nanomolar to micromolar levels. nih.gov Notably, these compounds were inactive against hCA IV, and derivatives where the primary sulfonamide was replaced with a bulkier sulfaguanidine (B1682504) group were inactive against all tested isoforms. nih.gov

The most physiologically prevalent isoform, hCA II, was inhibited more effectively than hCA I by the active compounds. nih.gov Specifically, 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide demonstrated the most potent activity among the evaluated compounds. nih.gov This suggests that the spatial arrangement and electronic properties of the guanidine and associated heterocyclic systems are critical for interacting with the enzyme's active site. The imidazole ring itself is a known bioisostere for other groups in CA-targeted drugs, and its derivatives have been explored as both inhibitors and activators of various CA isoforms. tandfonline.comnih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Guanidine-Containing Benzothiazole-6-sulphonamides Interactive table available in the online version.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IV (Kᵢ, nM) |

|---|---|---|---|---|

| 6a | 88.5 | 37.6 | 9.8 | >10000 |

| 6b | 102.4 | 45.3 | 15.6 | >10000 |

| 6c | 95.6 | 54.2 | 11.3 | >10000 |

| 7a | 577.6 | 125.7 | 455.1 | >10000 |

| 7b | 453.1 | 101.9 | 398.5 | >10000 |

| 7c | 498.8 | 111.5 | 401.7 | >10000 |

| 9a-d | Inactive | Inactive | Inactive | Inactive |

| AAZ (control) | 250 | 12.1 | 2.5 | 48.4 |

Data sourced from a 2023 study on benzothiazole-6-sulphonamides. nih.gov Compounds 6a-c and 7a-c are primary sulfonamide guanidines; 9a-d are sulfaguanidines. AAZ (Acetazolamide) is a standard CA inhibitor.

Antimicrobial Efficacy Assessments

Antibacterial Activity in Preclinical Models (e.g., against MRSA, E. coli)

The imidazole nucleus is a core component of many compounds with demonstrated antibacterial properties. nih.govresearchgate.net Likewise, the guanidine group is found in various antimicrobial agents. The combination of these moieties in a single scaffold is a strategy for developing new antibacterial drugs to combat resistance. nih.govresearchgate.net

Derivatives containing imidazole have shown effectiveness against both Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Escherichia coli. nih.gov For example, hybrids of nitroimidazole and the natural alkaloid berberine (B55584) have demonstrated activity against MRSA. nih.gov Similarly, certain quinolone/imidazole hybrids exhibit potent activity against Gram-negative P. aeruginosa, with a minimum inhibitory concentration (MIC) lower than that of several established antibiotics. nih.gov Although specific data for 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine is not available, the broad antibacterial potential of related structures is well-documented. researchgate.netmgesjournals.com The development of drug resistance is a major public health concern, driving the search for novel compounds with broad-spectrum activity against resistant pathogens. nih.gov

Antifungal Activity Studies

Guanidine-containing compounds are recognized for their potential as antifungal agents, with activity reported against a range of human-pathogenic fungi. nih.govnih.gov Fungal infections pose a significant health threat, particularly to immunocompromised individuals, and the need for new, effective, and less toxic antifungal drugs is urgent. nih.govresearchgate.net

Studies have evaluated various guanidine derivatives against fungi on the World Health Organization's Priority Pathogens List. nih.gov One newly synthesized spermidine (B129725) tri-substituted with guanidine moieties showed promising activity against Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and Paracoccidioides lutzii, with a favorable selectivity index. nih.gov Other research has explored hydrazine-based compounds, which demonstrated fungicidal activity against Candida albicans, including drug-resistant clinical isolates. mdpi.com These compounds were also effective at inhibiting biofilm formation, a key factor in the persistence of fungal infections. mdpi.com The diverse structures of guanidine derivatives that exhibit antifungal properties suggest that this chemical class is a fertile ground for the discovery of new antifungal agents. nih.gov

Antileishmanial Activity Investigations

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. mdpi.comnih.gov Current treatments suffer from limitations such as severe side effects and growing parasite resistance, necessitating the search for new therapeutic agents. mdpi.comnih.gov Guanidine-bearing compounds have emerged as promising candidates in this area. mdpi.com

Several guanidine derivatives have been tested in vitro against Leishmania infantum, the species responsible for the severe visceral form of the disease. mdpi.comnih.gov In one study, compounds designated LQOFG-2, LQOFG-6, and LQOFG-7 were evaluated against both the promastigote (insect) and amastigote (intracellular) forms of the parasite. nih.gov All three compounds displayed cytotoxicity against the parasite in the micromolar range. nih.gov Specifically, LQOFG-7 showed the best activity profile against L. infantum amastigotes, induced apoptosis in the parasites, and exhibited low cytotoxicity in human peripheral blood mononuclear cells. mdpi.com The mechanism of action may involve an increase in nitrite (B80452) production, suggesting an immunomodulatory role. mdpi.comnih.gov Fused imidazole scaffolds, such as imidazo[1,2-a]pyridine, have also shown potent antileishmanial activity, sometimes exceeding that of existing drugs like miltefosine. nih.gov

**Table 2: In Vitro Antileishmanial Activity of Select Guanidine Derivatives against L. infantum*** *Interactive table available in the online version.

| Compound | IC₅₀ Promastigotes (µM) | IC₅₀ Axenic Amastigotes (µM) |

|---|---|---|

| LQOFG-2 | 12.7 | 26.1 |

| LQOFG-6 | 24.4 | 21.1 |

| LQOFG-7 | 23.6 | 18.6 |

Data sourced from a 2023 study on the leishmanicidal activity of guanidine derivatives. mdpi.comnih.gov

Antiproliferative and Anticancer Studies in Cellular Models

The imidazole ring and its derivatives are key structural motifs in a variety of compounds investigated for anticancer activity. abap.co.in These scaffolds are explored for their ability to inhibit cell proliferation and induce apoptosis in tumor cells. abap.co.inmdpi.com

Efficacy in Cancer Cell Line Viability Assays (e.g., ovarian, CNS tumor lines)

The search for novel therapeutics for gynecologic cancers, particularly ovarian cancer, is critical due to high mortality rates often associated with late diagnosis and drug resistance. nih.govmdpi.com While direct studies on 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine are lacking, related heterocyclic structures have been assessed. Forchlorfenuron, a compound with a structure related to ethylenediurea, has shown inhibitory effects on proliferation, migration, and invasion in various cancer cell lines, including ovarian cancer. nih.gov

In a broad screening of approved drugs and bioactive compounds against 11 gynecologic cancer cell lines, various small molecules were identified as inhibitors of cancer cell growth. nih.gov This highlights the value of chemical diversity in discovering new therapeutic leads. In another study, a pyrimidine-imidazole coupled compound, 14h, was synthesized and tested against the A549 human lung cancer cell line. abap.co.in This compound showed more potent in vitro anticancer activity than the standard drug Sunitinib, inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. abap.co.in These findings underscore the potential of imidazole-containing hybrids as a foundation for developing new anticancer agents.

Impact on Drug-Resistant Cancer Cell Lines

Guanidine-imidazole derivatives have emerged as a significant area of interest in oncology, particularly for their potential to combat drug-resistant cancer cell lines. The unique structural combination of a guanidinium group and an imidazole moiety appears to facilitate novel mechanisms of anticancer activity, overcoming resistance pathways that limit the efficacy of conventional chemotherapeutics.

Research into N,N'-disubstituted guanidines has led to the development of inhibitors targeting Rac1-GEF protein-protein interactions, a pathway implicated in cancer cell motility, survival, and drug resistance. conicet.gov.ar One such derivative, 1D-142, demonstrated significantly higher potency—five to nine times greater—as an antiproliferative agent across five different human cancer cell lines when compared to its parent compound, 1A-116. conicet.gov.ar Notably, in the A549 non-small cell lung carcinoma (NSCLC) cell line, which had shown resistance to earlier guanidine analogues, 1D-142 not only inhibited cell migration but also acted as a potent pro-apoptotic inductor. conicet.gov.ar This suggests a mechanism that can circumvent the compensatory pathways that often lead to resistance. conicet.gov.ar

The versatility of the guanidine core is further highlighted by its incorporation into metal-based complexes. Ruthenium-based complexes featuring guanidine-type ligands have shown notable anticancer activity, particularly against platinum-resistant cancers. mdpi.com Similarly, guanidine platinum(II) complexes have been synthesized and evaluated, with studies on SW480 colon cancer cells revealing that cellular accumulation and cytotoxicity are dependent on the geometric isomerism and steric hindrance of the substituents on the guanidine ligand. researchgate.net

Furthermore, the imidazole component contributes significantly to the anticancer profile. Studies on imidazole derivatives have shown they can induce apoptosis in cancer cells, such as HeLa and MCF7 cell lines, through mechanisms like caspase activation and cell cycle arrest. The fusion of the guanidine and imidazole functionalities into a single molecular scaffold holds promise for creating compounds that can effectively target and overcome resistance in a variety of cancer types.

Table 1: Antiproliferative Activity of Guanidine-Imidazole Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| 1D-142 (N,N'-disubstituted guanidine) | A549 NSCLC | 5 to 9-fold more potent than parent compound; inhibited migration and induced apoptosis. | conicet.gov.ar |

| Imidazole Derivatives | HeLa | Induced apoptosis via caspase activation (IC50 of 5.0 µM). | |

| Imidazole Derivatives | MCF7 | Caused cell cycle arrest (IC50 of 8.5 µM). | |

| Guanidinium-functionalized polycarbonates | HepG2 | Demonstrated a broad spectrum of anticancer activity. | nih.gov |

| Ruthenium-guanidine complexes | Platinum-resistant cancers | Showed prominent anticancer activity. | mdpi.com |

| Pyridazin-3(2H)-one-based guanidines | NCI-H460, A2780, MCF-7 | Bis-guanidinium analogues exhibited moderate antiproliferative effects. | nih.gov |

| Guanidine platinum(II) complexes | CH1 (ovarian), SW480 (colon) | Cytotoxicity was higher for trans-configured complexes. | researchgate.net |

| Benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives | HepG2, MCF-7 | Showed cytotoxic activity against these cell lines. | ekb.eg |

Anti-inflammatory and Neuroprotective Effects in Experimental Models

The structural motifs of guanidine and imidazole are present in various compounds that exhibit significant anti-inflammatory and neuroprotective properties. While direct studies on 1-(2-(1H-Imidazol-2-yl)ethyl)guanidine are limited in this context, research on related derivatives provides strong evidence for its potential in these areas.

Guanidine derivatives have been investigated for their ability to modulate inflammatory pathways. For instance, derivatives of quinazoline-2,4(1H,3H)-dione bearing guanidine moieties have been synthesized and profiled for their anti-inflammatory activity. mdpi.com These compounds were designed to optimize the anti-inflammatory potential observed in earlier series. mdpi.com The mechanism often involves the inhibition of key inflammatory mediators. Some imidazole alkaloids have demonstrated anti-inflammatory activity by reducing the release of pro-inflammatory mediators like nitric oxide and IL-6 in macrophages and decreasing neutrophil degranulation. nih.gov

Neuroinflammation is a critical process in the progression of neurodegenerative diseases, and compounds that can mitigate it are of high therapeutic interest. koreamed.org The activation of microglial cells is a central feature of neuroinflammation, leading to the production of pro-inflammatory cytokines and subsequent neuronal cell death. koreamed.org Guanidine derivatives have been shown to possess neuroprotective properties, and imidazole-containing compounds have been found to inhibit key signaling pathways, such as nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK), which are crucial in modulating inflammatory conditions in microglia. koreamed.org

Table 2: Anti-inflammatory and Neuroprotective Findings for Guanidine and Imidazole Derivatives

| Compound Class | Model/System | Key Findings | Reference |

|---|---|---|---|

| Guanidine derivatives of quinazolin-2,4(1H,3H)-dione | Pharmacological profiling | Designed as potent anti-inflammatory agents. | mdpi.com |

| Imidazole alkaloids | Human neutrophils, J774 macrophages | Reduced neutrophil degranulation, ROS, and IL-6 production; inhibited nitric oxide release. | nih.gov |

| Guanidine derivatives | General studies | Demonstrated neuroprotective properties. | |

| Citrus flavonoids (containing imidazole-like structures) | Microglial cells | Inhibited NF-κB and MAPK signaling pathways. | koreamed.org |

Cardiotonic and Positive Inotropic Effects in Isolated Cardiac Preparations

Derivatives containing the imidazole ring are well-documented for their cardiotonic and positive inotropic effects, meaning they can increase the force of myocardial contraction. These effects are often mediated through the inhibition of specific cardiac phosphodiesterase (PDE) enzymes.

A series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones were synthesized and shown to produce dose-related increases in myocardial contractility. nih.gov These effects were accompanied by only minor increases in heart rate, a desirable characteristic for cardiotonic agents. The positive inotropic action of these compounds was primarily attributed to the selective inhibition of cardiac phosphodiesterase fraction III, and their effects were not mediated by the stimulation of beta-adrenergic receptors. nih.gov

Similarly, another class of compounds, 4-alkyl-1,3-dihydro-5-[(1H-imidazolyl)benzoyl]-2H-imidazol-2-ones, were evaluated for their positive inotropic activity. nih.gov A wide range of potencies was observed, with the substitution on the imidazolyl moiety being a major determinant of activity. The 4-ethyl-5-[4-(1H-imidazol-1-yl)benzoyl] congener, in particular, exhibited high potency in vitro. nih.gov Certain substitutions, such as a methyl group at the imidazolyl 2-position, resulted in compounds with remarkable selectivity for positive inotropic effects over effects on heart rate and blood pressure. nih.gov

Furthermore, N-[1-Aryl-2-(1-imidazolo)ethyl]-guanidine derivatives have been identified as potent and selective inhibitors of mitochondrial F1F0 ATP hydrolase. nih.gov Small molecules in this series that selectively inhibit ATP hydrolase without affecting ATP synthase are considered to have potential utility as cardioprotective agents. nih.gov

Table 3: Cardiotonic and Inotropic Effects of Imidazole Derivatives

| Compound Series | Preparation/Model | Mechanism/Effect | Reference |

|---|---|---|---|

| 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones | Isolated cardiac preparations | Dose-related increase in myocardial contractility; selective inhibition of cardiac PDE III. | nih.gov |

| 4-alkyl-1,3-dihydro-5-[(1H-imidazolyl)benzoyl]-2H-imidazol-2-ones | In vitro | Positive inotropic and cyclic AMP phosphodiesterase inhibitory activity. | nih.gov |

| N-[1-Aryl-2-(1-imidazolo)ethyl]-guanidine derivatives | Bovine mitochondrial F1F0 ATP hydrolase | Potent and selective inhibitors; potential cardioprotective agents. | nih.gov |

Analgesic Properties in Preclinical Pain Models

The guanidine and imidazole moieties are integral to various compounds that have been investigated for their analgesic properties. Preclinical pain models, which have evolved from measuring simple reflexive responses to more complex behavioral assessments, are crucial for evaluating the potential of new analgesic drugs. nih.gov

Derivatives of N-(4-piperidyl)propanamides that incorporate guanidinium and 2-aminoimidazolinium groups have been synthesized and tested for their affinity to opioid receptors. nih.gov Two of these compounds demonstrated high affinity for mu-opioid receptors and exhibited moderate analgesic properties in the hot plate and writhing tests, which are standard preclinical models for assessing pain relief. nih.gov In vitro studies on guinea pig ileum confirmed that these compounds act as mu-opioid agonists. nih.gov

The synthesis of novel imidazole derivatives has also been pursued with the goal of developing new pain-relieving agents. nih.gov The analgesic potential of these compounds was assessed using the hot plate method, with some derivatives showing superior activity compared to the standard drug, Diclofenac sodium. nih.gov Computational docking studies have helped to explain the good binding affinity of these derivatives to the mu-opioid receptor and to develop pharmacophoric models that identify the structural features required for analgesic activity. researchgate.net

Table 4: Analgesic Properties of Guanidine and Imidazole Derivatives in Preclinical Models

| Compound Class | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Guanidinium and 2-aminoimidazolinium derivatives of N-(4-piperidyl)propanamides | Hot plate and writhing tests | Moderate analgesic properties; high affinity for mu-opioid receptors. | nih.gov |

| Novel imidazole derivatives | Hot plate method | Some compounds showed superior analgesic activity compared to Diclofenac sodium. | nih.gov |

| 4-Amino methylpiperidine (AMP) derivatives | Tail immersion method | Produced significant analgesia at different doses. | researchgate.net |

Mechanistic Insights into the Biological Actions of Guanidine Imidazole Compounds

Identification of Molecular Targets and Binding Partners

Guanidine-imidazole compounds are recognized for their interaction with a variety of molecular targets, a characteristic attributed to their distinct structural features. The guanidinium (B1211019) group, a protonated form of guanidine (B92328), and the imidazole (B134444) moiety can engage in multiple types of non-covalent interactions, including hydrogen bonding and electrostatic interactions, with biological macromolecules. mit.edumdpi.com

Research has identified several key binding partners for this class of compounds:

Imidazoline (B1206853) Receptors: Guanidine and imidazole-containing compounds are well-documented ligands for imidazoline binding sites (IBS), with at least two subtypes, I1 and I2, being characterized. nih.gov The antihypertensive effects of some of these compounds are attributed to their interaction with I1-IBS. nih.gov

Mitochondrial F1F0 ATP Hydrolase: A series of N-[1-Aryl-2-(1-imidazolo)ethyl]-guanidine derivatives have been identified as potent and selective inhibitors of the bovine mitochondrial F1F0 ATP hydrolase. nih.gov This inhibition is considered a potential mechanism for cardioprotective effects. nih.gov

Ion Channels: Imidazoline compounds have been shown to inhibit ATP-dependent K+ (KATP) channels in pancreatic B-cells, a mechanism that could influence insulin (B600854) secretion. nih.gov

G-Protein Coupled Receptors (GPCRs): Guanidine derivatives have been developed as antagonists for muscarinic M2 and M4 receptors, as well as histamine (B1213489) H3 receptors. acs.orgnih.gov

5-HT5 Receptors: Certain guanidine compounds have been identified as binding partners for 5-HT5 receptors, indicating their potential role in neurological processes. google.com

The following table summarizes the identified molecular targets for guanidine-imidazole compounds:

| Molecular Target | Compound Class/Example | Potential Biological Effect | Reference(s) |

| Imidazoline Receptors (I1, I2) | Imidazoline and guanidine derivatives | Antihypertensive | nih.gov |

| Mitochondrial F1F0 ATP Hydrolase | N-[1-Aryl-2-(1-imidazolo)ethyl]-guanidine derivatives | Cardioprotective | nih.gov |

| ATP-dependent K+ (KATP) channels | Imidazoline compounds | Modulation of insulin secretion | nih.gov |

| Muscarinic M2/M4 Receptors | Guanidine derivatives | Neuromodulation | acs.orgnih.gov |

| Histamine H3 Receptors | Guanidine derivatives | Neuromodulation | acs.orgnih.gov |

| 5-HT5 Receptors | Guanidine compounds | Neurological function | google.com |

Characterization of Ligand-Receptor/Enzyme Binding Modes

The interaction between guanidine-imidazole compounds and their biological targets is a complex process governed by a variety of non-covalent forces. Understanding these binding modes is crucial for elucidating their mechanism of action and for the rational design of new, more potent, and selective molecules.

Hydrogen bonding plays a pivotal role in the binding of guanidine-imidazole compounds to their receptors. The guanidinium group, with its multiple hydrogen bond donors, can form strong, bidentate hydrogen bonds with negatively charged residues like aspartate and glutamate (B1630785), or with the phosphate (B84403) groups of nucleic acids. mit.edunih.gov The imidazole ring, on the other hand, can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions within a binding pocket. rsc.org

Studies on various receptors have highlighted the importance of specific hydrogen bonding networks:

Muscarinic M2/M4 Receptors: In these receptors, the guanidine group of the ligand forms a hydrogen-bond network with key amino acid residues, such as N404 and A194 in the M2 receptor. acs.org

Engineered T4 Lysozyme: In a model system using an engineered T4 lysozyme, the guanidinium ion was shown to form hydrogen bonds that mimic the interaction of an arginine side chain, driving a significant conformational change. nih.gov

Influenza A M2 Protein: In the M2 protein of the influenza A virus, imidazole-imidazole hydrogen bonding between histidine residues is crucial for its proton conduction function. biorxiv.org

The ability of the guanidinium group to form bidentate hydrogen bonds is a key determinant of its strong binding affinity. nih.gov This is in contrast to ammonium (B1175870) groups, which can only form monodentate hydrogen bonds and exhibit weaker interactions. nih.gov

The binding of a ligand to its receptor is often not a simple lock-and-key mechanism but rather an induced-fit process that involves conformational changes in both the ligand and the receptor. Guanidine-imidazole compounds are no exception, and their binding can trigger significant structural rearrangements in their target proteins.

A notable example is the interaction of guanidinium derivatives with an engineered T4 lysozyme. The binding of guanidinium, methylguanidinium, and ethylguanidinium to a specifically designed cavity in the protein induces a large-scale conformational change, involving the translation of a helix by over 20 Å. nih.gov This demonstrates that even a small ligand can trigger substantial structural changes in a protein.

Similarly, studies on the guanidine-IV riboswitch have shown that the binding of guanidine facilitates the formation of a "kissing loop" structure in the RNA, which in turn leads to a change in gene expression. elifesciences.org This highlights that conformational changes induced by ligand binding are a fundamental mechanism of action for guanidine-imidazole compounds, not only in proteins but also in nucleic acids.

Elucidation of Intracellular Signaling Pathways Modulated by Guanidine-Imidazole Derivatives

The interaction of guanidine-imidazole compounds with their molecular targets at the cell surface or within the cell can trigger a cascade of downstream events, leading to the modulation of various intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell's exterior to its interior, ultimately controlling cellular processes such as proliferation, apoptosis, and metabolism.

Research on various imidazole derivatives has shown their ability to modulate key signaling pathways:

Wnt/β-catenin Pathway: In myeloid leukemia cells, certain imidazole derivatives have been shown to downregulate target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2, leading to an anti-proliferative effect. nih.gov

AXL-Receptor Tyrosine Kinase (AXL-RTK) Pathway: The same study also demonstrated the downregulation of AXL-RTK, a receptor tyrosine kinase involved in cell survival and proliferation, by imidazole derivatives. nih.gov

MAPK/ERK and PI3K/Akt Pathways: Flavonoids, another class of natural compounds, are known to modulate the MAPK/ERK and PI3K/Akt pathways, which are central to cell survival and proliferation. nih.gov While not directly about guanidine-imidazoles, this illustrates how small molecules can influence these critical pathways. The MAPK/ERK pathway, for instance, can be activated by growth factors and leads to the phosphorylation of downstream targets that control translation. nih.gov

The modulation of these pathways can have profound effects on cell fate. For example, the inhibition of pro-survival pathways like Wnt/β-catenin and AXL-RTK can lead to apoptosis, or programmed cell death, in cancer cells. nih.govulpgc.es

The following table provides a summary of the signaling pathways modulated by imidazole derivatives and their potential outcomes:

| Signaling Pathway | Modulating Compound | Effect on Pathway | Cellular Outcome | Reference(s) |

| Wnt/β-catenin | Imidazole derivatives | Downregulation of target genes | Anti-proliferative, Apoptosis | nih.gov |

| AXL-RTK | Imidazole derivatives | Downregulation | Anti-proliferative, Apoptosis | nih.gov |

| MAPK/ERK | Flavonoids (for comparison) | Modulation | Control of translation, cell survival | nih.govnih.gov |

| PI3K/Akt | Flavonoids (for comparison) | Modulation | Cell survival | nih.gov |

Analysis of Cellular and Subcellular Effects (e.g., Membrane Disruption, Protein Secretion Dysregulation, Autolysin Upregulation)

The biological actions of guanidine-imidazole compounds are not limited to their interaction with specific receptors and signaling pathways. They can also exert more direct effects on cellular structures and processes.

One of the most significant cellular effects of certain guanidine-containing compounds is the disruption of membrane integrity . ucl.ac.uknih.govdntb.gov.ua Cationic biocides like polyhexamethylene guanidine phosphate (PHMG-P) can interact with the negatively charged components of cell membranes, leading to their disruption. nih.govdntb.gov.ua This effect is believed to be a key mechanism of their antimicrobial and cytotoxic activity. ucl.ac.uknih.govdntb.gov.ua

The guanidinium group's positive charge is crucial for this activity, as it facilitates the interaction with the negatively charged phospholipids (B1166683) in the bacterial or mammalian cell membrane. This interaction can lead to the formation of pores or a general destabilization of the membrane, resulting in leakage of cellular contents and cell death. ucl.ac.uknih.govdntb.gov.ua

In addition to membrane disruption, guanidine-imidazole compounds can also influence other cellular processes:

Protein Secretion Dysregulation: While direct evidence for "1-(2-(1H-Imidazol-2-yl)ethyl)guanidine" is limited, the modulation of signaling pathways like MAPK/ERK and PI3K/Akt can indirectly affect protein synthesis and secretion. nih.govnih.gov

Autolysin Upregulation: There is currently no direct evidence in the provided search results to suggest that "1-(2-(1H-Imidazol-2-yl)ethyl)guanidine" or its close derivatives specifically upregulate autolysins.

The ability of guanidinium-rich compounds to translocate across cell membranes is another important aspect of their cellular effects. acs.org This property is harnessed in the development of cell-penetrating peptides and other molecular transporters for the delivery of drugs and other cargo into cells. nih.govacs.org

Comparative Mechanistic Studies with Established Reference Compounds

To better understand the unique mechanistic features of "1-(2-(1H-Imidazol-2-yl)ethyl)guanidine" and its analogs, it is helpful to compare their actions with those of well-established reference compounds.

One relevant comparison is with the anti-cancer drug cisplatin (B142131) . Platinum complexes containing an imidazole functional group have shown promising results in overcoming cisplatin resistance in cancer cells. nih.gov For example, a platinum complex with an N1-functionalized imidazole surpassed cisplatin in activity against certain colorectal and breast cancer cell lines. nih.gov This suggests that the imidazole moiety can confer unique properties that allow these compounds to bypass the resistance mechanisms that have developed against traditional platinum-based drugs.

Another useful comparison is with the widely used antidiabetic drug metformin (B114582) , which is also a biguanide. While both metformin and guanidine-imidazole compounds contain a guanidine-like structure, their mechanisms of action may differ. For instance, while some guanidine-imidazole derivatives target specific receptors like the imidazoline receptors or mitochondrial F1F0 ATP hydrolase, the primary mechanism of metformin is believed to be the inhibition of mitochondrial respiratory chain complex I. A comparative study of the effects of these different guanidine-containing compounds on mitochondrial function could provide valuable insights into their distinct mechanisms.

Finally, a comparison with other imidazole-containing drugs, such as the antifungal agent clotrimazole (B1669251) , could also be informative. While clotrimazole's primary mechanism is the inhibition of ergosterol (B1671047) synthesis in fungi, it also has effects on mammalian cells, including the inhibition of calcium channels and the induction of apoptosis. A comparative analysis of the cellular and molecular effects of clotrimazole and "1-(2-(1H-Imidazol-2-yl)ethyl)guanidine" could reveal common or distinct pathways targeted by the imidazole scaffold.

These comparative studies are essential for positioning the therapeutic potential of novel guanidine-imidazole compounds and for understanding their unique contributions to the field of medicinal chemistry.

Structure Activity Relationship Sar Studies of 1 2 1h Imidazol 2 Yl Ethyl Guanidine Analogues

Systematic Modification of the Guanidine (B92328) Moiety

The guanidine group, a highly basic moiety, is a crucial pharmacophoric element in many biologically active compounds, including analogues of 1-(2-(1H-imidazol-2-yl)ethyl)guanidine. Its ability to form strong ionic and hydrogen bonds with biological targets makes it a focal point for SAR studies.

Modifications to the guanidine moiety of imidazole-containing compounds have been shown to significantly impact their affinity and selectivity for histamine (B1213489) receptors. The introduction of substituents can alter the basicity, lipophilicity, and steric profile of the guanidine group, thereby modulating its interaction with the receptor binding pocket.

For instance, in a series of histamine H3 receptor antagonists, the substitution pattern on the guanidine group was found to be a key determinant of affinity. nih.gov A higher affinity was generally observed for 1,3-disubstituted guanidines compared to their 1,1-disubstituted counterparts. nih.gov This suggests that the spatial arrangement of substituents on the guanidine nitrogen atoms is critical for optimal receptor engagement.

Furthermore, the nature of the substituents plays a vital role. In the development of histamine H2 receptor antagonists, it was discovered that introducing strongly electronegative substituents into the guanidine group reduces its basicity, leading to potent antagonists. nih.gov For example, the cyanoguanidine derivative, cimetidine, is a potent H2-receptor antagonist, whereas the unsubstituted guanidine analogue is significantly less potent due to its high basicity, being completely protonated at physiological pH. nih.gov

The following table summarizes the structure-activity relationships of some guanidine derivatives at histamine H3 receptors, illustrating the impact of substitution on receptor affinity.

| Compound ID | Guanidine Substitution | Linker Length (methylene units) | Receptor Affinity (pA2 at gpH3R) |

| ADS10301 | 1,3-disubstituted | 3 | 7.15 |

| ADS10306 | 1,3-disubstituted | 4 | 7.55 |

| ADS10310 | 1,3-disubstituted | 4 | 7.72 |

Data sourced from a study on guanidine-based H3R antagonists. nih.gov

Bioisosteric replacement of the guanidine moiety is a widely employed strategy in medicinal chemistry to modulate physicochemical properties and improve pharmacokinetic profiles while retaining or enhancing biological activity. nih.gov In the context of 1-(2-(1H-imidazol-2-yl)ethyl)guanidine analogues, particularly those targeting histamine H2 receptors, this approach has yielded significant insights.

One notable bioisosteric replacement for the guanidine group is the acylguanidine moiety. The introduction of a carbonyl group adjacent to the guanidine significantly reduces its basicity by 4-5 orders of magnitude. nih.gov This transformation has been successfully applied to N1-aryl(heteroaryl)alkyl-N2-[3-(1H-imidazol-4-yl)propyl]guanidines, which are potent H2-receptor agonists but suffer from poor oral bioavailability and central nervous system (CNS) penetration due to their high basicity. nih.gov The resulting acylguanidines not only retained potent H2-receptor agonism but also showed improved absorption from the gut and penetration into the brain. nih.gov

Another important bioisosteric relationship exists between cyanoguanidine and thiourea (B124793). nih.gov In the development of the H2-receptor antagonist cimetidine, it was demonstrated that the cyanoguanidine group is an effective bioisostere for the thiourea group found in its predecessor, metiamide. nih.gov This substitution maintained potent H2-receptor antagonism while potentially offering a better safety profile.

The table below presents data on the bioisosteric replacement of the guanidine group in histamine H2 receptor agonists, highlighting the effect on their activity.

| Compound | Bioisosteric Group | Receptor | Activity (pEC50) |

| Impromidine Analogue (Alkylguanidine) | Guanidine | gpH2R | 7.9 |

| Acylguanidine Analogue | Acylguanidine | gpH2R | 7.8 |

Data adapted from a study on acylguanidines as bioisosteres of guanidines. nih.gov

Variations within the Imidazole (B134444) Ring System

The imidazole ring is another cornerstone of the 1-(2-(1H-imidazol-2-yl)ethyl)guanidine scaffold, playing a critical role in receptor recognition and activation, particularly at histamine receptors.

The imidazole ring can exist in two tautomeric forms, the Nτ-H and Nπ-H tautomers. The equilibrium between these tautomers is influenced by the electronic environment and is believed to be a key factor in the mechanism of action of histamine H2 receptor agonists. nih.gov It has been proposed that the Nτ-H tautomer is the pharmacologically active species for both H1 and H2 receptors. nih.gov

For effective H2-receptor agonism, a prototropic tautomeric system within the imidazole ring appears to be a requirement. nih.gov This suggests that the ability of the imidazole ring to undergo a tautomeric shift upon receptor binding is crucial for triggering the receptor's activation cascade. This tautomeric shift may involve proton transfer between the imidazole ring and the receptor, a process facilitated by the specific arrangement of amino acid residues in the receptor's binding site. nih.gov

Substitution on the imidazole ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with the target receptor. In the context of histamine receptor ligands, even small substituents can lead to profound changes in affinity and selectivity.

For instance, in a study of histamine H2-receptor antagonists, the replacement of the imidazole ring with a piperidine (B6355638) moiety was investigated. nih.gov While this substitution led to a loss of affinity for many compounds, it was successfully applied to some ether derivatives, indicating that the necessity of the imidazole ring can be context-dependent within a chemical series. nih.gov

Furthermore, the position of substitution on the imidazole ring is critical. For example, 4-substituted imidazoles are a common feature of histamine H3-receptor antagonists. nih.gov

Role of the Ethyl Linker and Connecting Chains